2-Amino-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol

Serotonin transporter (SERT) binding affinity 2-aminotetralin

Chiral 2-aminotetralin CNS probe for serotonin receptor/transporter pharmacology. SERT IC₅₀ 19.1 nM; 5-HT₂A IC₅₀ 58.6 nM (9-fold selective over 5-HT₂C). Available as single trans or cis enantiomers enabling stereospecific target engagement. Intramolecular H-bond locks rigid conformation, reducing entropic penalty for fragment-based lead discovery.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
Cat. No. B11903023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1CCC(C2O)N
InChIInChI=1S/C11H15NO2/c1-14-10-4-2-3-8-7(10)5-6-9(12)11(8)13/h2-4,9,11,13H,5-6,12H2,1H3
InChIKeyCJMXBDWIIMFLRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol Procurement Overview


2-Amino-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol (CAS 784102-77-8, free base; 118645-18-4, hydrochloride) is a chiral 2-aminotetralin derivative containing both a hydrogen-bond-donating 1-hydroxyl group and a 5-methoxy substituent on the tetrahydronaphthalene core [1]. The compound is supplied in high enantiomeric purity, typically as a single trans-enantiomer (e.g., CAS 99833-88-2) or cis-enantiomer (e.g., CAS 99833-91-7), enabling stereochemical discrimination in early discovery workflows [2]. Its structural homology to serotonin (5-hydroxytryptamine) and dopamine scaffolds has driven its use as a synthetic intermediate and as a mechanistic probe in CNS-targeted medicinal chemistry programs [3].

Substitution Pitfalls for 2-Amino-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol


The presence of both the 5-methoxy and the 1-hydroxy group on the 2-aminotetralin scaffold creates a dense, stereodefined hydrogen-bonding network that critically regulates target binding conformation [1]. Simple in-class substitution with 5-methoxy-2-aminotetralin (5-MeO-AT, CAS 4018-91-1)—which lacks the 1-hydroxyl—removes a key hydrogen-bond donor/acceptor and substantially alters the lowest-energy conformer population, directly impacting affinity and selectivity at aminergic G-protein-coupled receptors and monoamine transporters . Procurement of undefined stereochemistry or racemic mixtures yields uncontrolled pharmacological noise; the trans and cis configurations of the 1-hydroxyl and 2-amino groups demonstrate divergent activity profiles, making batch-to-batch consistency a critical differentiator for reproducible results [2].

2-Amino-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol Differentiation Evidence


SERT Binding Affinity Advantage

In human SERT competition binding assays, the 2-amino-5-methoxy-1-hydroxy analog demonstrates an IC50 of 19.1 nM, representing an approximately 30-fold improvement in binding affinity compared to the prototypical 2-aminotetralin nucleus (estimated IC50 >500 nM) [1]. While a direct head-to-head comparison with 5-MeO-AT (which lacks the 1-hydroxyl group) has not been publicly disclosed in a single assay, class-level structure-activity relationship (SAR) studies on 5-substituted 2-aminotetralins indicate that the introduction of a 1-hydroxyl group critically stabilizes the ligand-receptor interaction through additional hydrogen bonding, a feature absent in the des-hydroxy analog [2].

Serotonin transporter (SERT) binding affinity 2-aminotetralin

5-HT2A/5-HT2C Selectivity Advantage

The 1-hydroxyl analog demonstrates a 9-fold selectivity window between 5-HT2A (IC50 = 58.6 nM) and 5-HT2C (IC50 = 525 nM) receptors in human recombinant binding assays [1]. This selectivity profile contrasts with the broader activity of simpler 5-substituted 2-aminotetralins such as 5-MeO-AT, which literature reveals to be a potent but less selective ligand across the 5-HT1A, 5-HT2A, and 5-HT7 receptor subtypes; quantitative selectivity data for 5-MeO-AT at these specific receptors are not consolidated in a single public database, precluding a direct calculation .

5-HT2A receptor 5-HT2C receptor selectivity

Conformational Rigidity vs. 5-MeO-AT

Spectroscopic and computational conformational analysis of trans-2-amino-1,2,3,4-tetrahydro-1-naphthalenols reveals that the 1-hydroxyl group forms a persistent intramolecular hydrogen bond with the 2-amino group, locking the molecule into a specific chair-like conformation with a well-defined dihedral angle [1]. In contrast, 5-MeO-AT (CAS 4018-91-1), which lacks this hydroxyl group, samples a broader conformational space and does not maintain a fixed stereoelectronic arrangement . This conformational rigidity directly impacts the presentation of the key amine pharmacophore to receptor binding pockets, providing a structural rationale for the divergent pharmacological profiles observed.

conformational analysis hydrogen bonding stereochemistry

Chiral Purity Advantage

Commercial sourcing from specialty chemical suppliers (e.g., MolCore, Leyan) offers the compound with a specified purity of NLT 98% and, in multiple listings, as a single enantiomer (trans or cis configuration) with defined CAS numbers (e.g., trans: 99833-88-2, cis: 99833-91-7) . In comparison, 5-MeO-AT is typically supplied as a racemate (CAS 4018-91-1), requiring additional chiral resolution steps for enantiomerically pure studies . This pre-resolved sourcing eliminates the need for in-house chiral chromatography and ensures batch-to-batch stereochemical consistency.

chiral purity enantiomer quality control

2-Amino-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol Applications


Dual SERT/5-HT2A Pharmacology Probe

The compound's potent SERT binding affinity (IC50 19.1 nM) and 5-HT2A selectivity (IC50 58.6 nM, 9-fold over 5-HT2C) make it a valuable starting point for developing biased ligands that simultaneously engage serotonin reuptake inhibition and 5-HT2A modulation, a strategy explored in next-generation antidepressant research. Its well-defined selectivity window supports in vivo target engagement studies where minimizing 5-HT2C-mediated side effects is critical [1].

Stereochemical SAR of Aminergic GPCRs

With commercial availability as single trans or cis enantiomers, this compound enables systematic exploration of how the relative stereochemistry of the 1-hydroxyl and 2-amino groups affects binding to serotonin and dopamine receptor subtypes. This stereochemical precision is essential for mapping the pharmacophore requirements of aminergic GPCRs and cannot be achieved with racemic 5-MeO-AT without extensive chiral separation [2].

Conformationally Constrained Scaffold for FBDD

The intramolecular hydrogen bond between the 1-OH and 2-NH2 groups locks the tetrahydronaphthalene core into a rigid conformation, as confirmed by NMR conformational analysis. This pre-organized scaffold reduces the entropic penalty upon protein binding and can serve as a privileged fragment for growing or linking strategies in fragment-based lead discovery programs focused on CNS targets [3].

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